molecular formula C10H13N3O B12123128 4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino- CAS No. 130688-32-3

4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino-

Cat. No.: B12123128
CAS No.: 130688-32-3
M. Wt: 191.23 g/mol
InChI Key: ZQODGTWOPUEWJO-UHFFFAOYSA-N
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Description

4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- is a chemical compound with the molecular formula C10H12N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoquinoline ring system with an amino group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline-3-carboxylic acid followed by amination. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or an amine source . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation and continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the carboxamide group.

    Isoquinoline-3-carboxamide: A compound with a similar structure but without the tetrahydro modification.

    Amino-substituted-4,5,6,7-tetrahydro-1H-indazoles: Compounds with similar structural features and biological activities.

The uniqueness of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.

Properties

CAS No.

130688-32-3

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide

InChI

InChI=1S/C10H13N3O/c11-9-8(10(12)14)7-4-2-1-3-6(7)5-13-9/h5H,1-4H2,(H2,11,13)(H2,12,14)

InChI Key

ZQODGTWOPUEWJO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=NC=C2C1)N)C(=O)N

Origin of Product

United States

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